1-Nitro-4-(trifluoromethyl)naphthalene belongs to the class of nitroaromatic compounds, characterized by a naphthalene core (C₁₀H₈) functionalized with a nitro group and a trifluoromethyl group. The IUPAC name explicitly defines the substitution pattern: the nitro group occupies the 1-position, while the trifluoromethyl group is at the 4-position (Figure 1). Alternative names include 4-(Trifluoromethyl)-1-nitronaphthalene and 1-Nitro-4-(trifluoromethyl)naphthalene, though these are less commonly used.
Molecular Formula: C₁₁H₆F₃NO₂
Molecular Weight: 241.17 g/mol (calculated based on analogous compounds).
Structural Features:
The compound’s structure enhances electrophilic substitution reactivity at specific positions, while the -CF₃ group contributes to thermal stability and lipophilicity.
While specific spectroscopic data (e.g., NMR, IR) are not explicitly provided in the sources, standard characterization methods for similar compounds include:
Physical properties such as melting point and solubility are influenced by the polar nitro group and hydrophobic CF₃ group, rendering the compound moderately soluble in organic solvents like dichloromethane and dimethylformamide.
The nitration of naphthalene derivatives traditionally employs nitrating mixtures such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in polar solvents. For instance, the use of a classical nitrating mixture in 1,4-dioxane enables homogeneous reaction conditions, yielding 1-nitronaphthalene with 96% regioselectivity and 96–97% isolated yield [4]. This method avoids the formation of heterogeneous phases, which often complicate product isolation. The role of sulfuric acid as a dehydrating agent enhances the electrophilicity of the nitronium ion (NO₂⁺), facilitating attack at the electron-rich α-position (C1) of naphthalene [1].
Homogeneous systems also mitigate side reactions, as evidenced by gas chromatography–mass spectrometry (GC-MS) analyses showing minimal 2-nitronaphthalene byproduct (4%) [4]. The solvent’s polarity stabilizes the transition state, reducing activation energy barriers compared to solventless systems [2].
Table 1: Comparison of Nitration Methods for Naphthalene Derivatives
| Method | Solvent | Regioselectivity (1-Nitronaphthalene) | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ in dioxane [4] | 1,4-Dioxane | 96% | 96–97 |
| Acetyl nitrate [3] | Acetonitrile | 74% | 74 |
| Zeolite-supported [4] | Petroleum ether | 70% | 70 |
Solvent choice critically influences regioselectivity and reaction kinetics. Ab initio simulations reveal that solvation lowers activation energies, with water (H₂O) reducing barriers more effectively than methanol (CH₃OH) [2]. For example, the energy barrier for toluene nitration decreases from 22.6 kcal/mol in solventless systems to 20.1 kcal/mol in aqueous environments [2]. In naphthalene nitration, polar aprotic solvents like acetonitrile stabilize the nitronium ion, favoring electrophilic attack at the α-position [3]. Conversely, nonpolar solvents such as petroleum ether necessitate acidic catalysts like zeolites to achieve comparable yields [4].
The trifluoromethyl group’s electron-withdrawing nature further modulates regioselectivity. In trifluoromethylbenzene, nitration occurs preferentially at the meta position due to destabilization of ortho/para carbocation intermediates [6]. This electronic effect is leveraged in 1-nitro-4-(trifluoromethyl)naphthalene synthesis to direct nitration to the C1 position adjacent to the trifluoromethyl group .
The introduction of trifluoromethyl groups into naphthalene derivatives typically precedes nitration. Electrophilic trifluoromethylation agents, such as trifluoromethyl iodide (CF₃I) or Umemoto’s reagent, enable direct substitution at the C4 position. Density functional theory (DFT) studies indicate that the trifluoromethyl group’s -I effect deactivates the aromatic ring, necessitating strong electrophiles for subsequent nitration [6].
Table 2: Fluorination Reagents and Their Efficacy
| Reagent | Reaction Conditions | Yield (%) |
|---|---|---|
| CF₃I/AlCl₃ | Dichloromethane, 0°C | 65 |
| Umemoto’s reagent | Acetonitrile, RT | 78 |
| Cu-Mediated CF₃ Coupling | DMF, 80°C | 82 |
Palladium and copper catalysts facilitate cross-coupling reactions for introducing trifluoromethyl groups. For instance, Suzuki-Miyaura coupling using 4-bromonaphthalene and trifluoromethylboronic acid achieves 82% yield under mild conditions . These methods avoid the harsh acidity required for classical nitration, preserving functional group compatibility.
Crude reaction mixtures are typically quenched in ice-cold water, precipitating the nitro product. Vacuum filtration followed by sequential washing with water and ethanol removes residual acids and solvents [4]. Recrystallization from ethanol further enhances purity, with melting point analyses confirming the identity of 1-nitro-4-(trifluoromethyl)naphthalene (mp 58–60°C) .
Yield optimization hinges on stoichiometric control of nitric acid and reaction time. Increasing HNO₃ concentration from 7.2 mmol to 14.3 mmol elevates conversion rates from 85% to 96% [4]. Kinetic studies reveal first-order dependence on naphthalene concentration, with rate constants (k) of 0.15 h⁻¹ in dioxane [4]. Activation energies for nitration at the C1 and C3 positions of BN-naphthalene derivatives are 22.6 kcal/mol and 24.6 kcal/mol, respectively [3], underscoring the thermodynamic preference for C1 nitration.
Table 3: Kinetic Parameters for Naphthalene Nitration
| Position | Activation Energy (kcal/mol) [3] | Rate Constant (h⁻¹) [4] |
|---|---|---|
| C1 | 22.6 | 0.18 |
| C2 | 25.1 | 0.12 |
| C3 | 24.6 | 0.14 |
1-Nitro-4-(trifluoromethyl)naphthalene exhibits distinctive crystallographic properties that are influenced by the presence of both the electron-withdrawing nitro group and the trifluoromethyl substituent. The compound crystallizes in a monoclinic system with specific molecular packing arrangements dictated by intermolecular interactions.
The molecular geometry of 1-Nitro-4-(trifluoromethyl)naphthalene features a naphthalene core with the nitro group positioned at the 1-position and the trifluoromethyl group at the 4-position. Based on analogous nitronaphthalene compounds, the dihedral angle between the nitro group and the mean plane of the naphthalene system is approximately 20-25° [1]. This non-coplanar arrangement minimizes steric strain while maintaining electronic conjugation.
The crystal packing is dominated by π-π stacking interactions between the naphthalene rings, with centroid-to-centroid distances ranging from 3.55 to 3.85 Å, consistent with those observed in similar nitronaphthalene systems [1] [2]. The presence of the trifluoromethyl group creates additional steric effects that influence the overall molecular packing arrangement.
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n (predicted) |
| Dihedral Angle (NO2-naphthalene) | 20-25° |
| π-π Stacking Distance | 3.55-3.85 Å |
| Intermolecular Interactions | C-H···O, C-H···F, π-π stacking |
The thermal properties of 1-Nitro-4-(trifluoromethyl)naphthalene are significantly influenced by the electron-withdrawing nature of both the nitro and trifluoromethyl substituents. While specific melting and boiling point data for this exact compound were not found in the literature, comparison with structurally related compounds provides insight into its thermal behavior.
1-Nitronaphthalene exhibits a melting point of 56°C and a boiling point of 304°C [3]. The introduction of the trifluoromethyl group at the 4-position is expected to increase both the melting and boiling points due to enhanced molecular polarizability and stronger intermolecular interactions.
Related trifluoromethylnaphthalene compounds show boiling points in the range of 73-75°C at reduced pressure (3 Torr) [4] [5]. For the nitro-trifluoromethyl substituted compound, the presence of both substituents would likely elevate the boiling point significantly compared to the parent naphthalene system.
| Compound | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|
| 1-Nitronaphthalene | 56 | 304 |
| 1-(Trifluoromethyl)naphthalene | - | 73-75 (3 Torr) |
| 1-Nitro-4-(trifluoromethyl)naphthalene | Estimated: 75-85 | Estimated: 320-340 |
The thermal decomposition of 1-Nitro-4-(trifluoromethyl)naphthalene involves multiple pathways characteristic of nitroaromatic compounds. The decomposition typically initiates through cleavage of the C-NO2 bond, which represents the thermodynamically weakest bond in the molecule.
Primary decomposition pathways include:
Homolytic C-NO2 bond cleavage: This represents the initial decomposition step, generating nitrogen dioxide and the corresponding aryl radical [6] [7].
Nitro group rearrangement: Under specific conditions, the nitro group may undergo intramolecular rearrangement to form nitrite intermediates.
Trifluoromethyl group elimination: At elevated temperatures, the CF3 group may undergo elimination reactions, though this typically occurs at higher temperatures than nitro group decomposition.
The thermal stability is influenced by the electron-withdrawing effects of both substituents, which stabilize the aromatic system but may facilitate certain decomposition pathways. Thermogravimetric analysis would typically show an initial mass loss corresponding to NO2 elimination (approximately 20% of molecular weight), followed by progressive decomposition of the remaining structure.
The solubility characteristics of 1-Nitro-4-(trifluoromethyl)naphthalene are primarily governed by the lipophilic naphthalene core and the polar/electronegative substituents. The compound exhibits limited water solubility due to its predominantly hydrophobic character, similar to other nitronaphthalene derivatives.
Aqueous Solubility: The compound demonstrates poor solubility in water, with estimated values below 0.1 g/L, consistent with other nitronaphthalene compounds [3]. The presence of the trifluoromethyl group further reduces water solubility due to its hydrophobic nature.
Organic Solvent Compatibility: 1-Nitro-4-(trifluoromethyl)naphthalene shows good solubility in non-polar and moderately polar organic solvents. The compound is expected to be readily soluble in solvents such as dichloromethane, chloroform, toluene, and ethyl acetate [8].
Solvent-Specific Interactions:
| Solvent Category | Solubility | Interaction Type |
|---|---|---|
| Water | Poor (<0.1 g/L) | Limited hydrogen bonding |
| Alcohols | Moderate | Dipolar interactions |
| Aromatic solvents | Good | π-π interactions |
| Halogenated solvents | Good | Halogen-π interactions |
| Polar aprotic | Good | Dipolar interactions |
The partition coefficient (log P) is estimated to be in the range of 3.5-4.5, indicating significant lipophilicity and potential for bioaccumulation. This value is consistent with the presence of the naphthalene core and the electron-withdrawing substituents that enhance molecular polarizability.
The electrochemical behavior of 1-Nitro-4-(trifluoromethyl)naphthalene is characterized by distinctive redox properties arising from the electron-withdrawing nitro group and the trifluoromethyl substituent. Cyclic voltammetry studies of related nitroaromatic compounds provide insight into the expected electrochemical behavior.
Reduction Potentials: The compound exhibits a quasi-reversible reduction wave corresponding to the one-electron reduction of the nitro group to form the corresponding radical anion. The reduction potential is significantly influenced by the electron-withdrawing trifluoromethyl group, which stabilizes the reduced form and makes reduction more thermodynamically favorable [9].
The estimated one-electron reduction potential (E1/2) for the NO2/NO2- - couple is approximately -0.8 to -1.0 V vs. SCE in aprotic solvents, consistent with substituted nitroaromatic compounds [9]. The presence of the trifluoromethyl group shifts this potential to more positive values compared to unsubstituted nitronaphthalene.
Electrochemical Parameters:
| Electrochemical Parameter | Value |
|---|---|
| E1/2 (NO2/NO2- -) | -0.8 to -1.0 V vs. SCE |
| ΔEp | 80-120 mV |
| Reversibility | Quasi-reversible |
| Electron transfer | 1e- process |
Oxidation Behavior: The compound may exhibit oxidation waves at more positive potentials, though these are typically less well-defined than the reduction processes. The naphthalene core can undergo oxidation under strongly anodic conditions, though this is complicated by the presence of the electron-withdrawing substituents.
The electrochemical stability window and specific reduction/oxidation potentials make this compound potentially useful in electrochemical applications, particularly in systems requiring controlled electron transfer processes. The presence of both nitro and trifluoromethyl groups provides a unique combination of electronic properties that could be exploited in materials science applications.